molecular formula C15H10BrN5O5 B3828707 4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B3828707
M. Wt: 420.17 g/mol
InChI Key: VRJPNQPJNHLKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their significant applications in various fields, including pharmaceuticals, agriculture, and analytical chemistry. This compound, in particular, is characterized by the presence of a bromine atom, a dinitrophenyl group, and an indole moiety, making it a unique and versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation reaction between 4-bromo-3-methyl-2,3-dihydro-1H-indol-2-one and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The presence of an acid catalyst, such as hydrochloric acid, can facilitate the reaction and improve the yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dinitrophenyl group is known to interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,4-dinitrophenylhydrazine
  • 2,4-Dinitrophenylhydrazine
  • 4-Bromo-3-methylindole

Comparison

Compared to other similar compounds, 4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both a bromine atom and a dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other hydrazone derivatives .

Properties

IUPAC Name

4-bromo-3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O5/c1-7-2-4-10-12(13(7)16)14(15(22)17-10)19-18-9-5-3-8(20(23)24)6-11(9)21(25)26/h2-6,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJPNQPJNHLKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
4-BROMO-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.